molecular formula C10H20Cl2N2O3 B1436399 Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride CAS No. 2059949-63-0

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride

Cat. No. B1436399
CAS RN: 2059949-63-0
M. Wt: 287.18 g/mol
InChI Key: FYSBSNPPLLXBOW-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride, also known as POCD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. POCD is a heterocyclic compound that contains a piperazine ring and an oxolane ring, and it is commonly used as a building block for the synthesis of other compounds. In

Scientific Research Applications

Pharmacology

In pharmacology, this compound is explored for its potential as a precursor in the synthesis of various pharmacologically active molecules . Its piperazine moiety is a common feature in many drugs, acting as a building block for compounds that may interact with central nervous system receptors .

Biochemistry

Biochemists utilize Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride in protein-binding studies due to its ability to mimic certain biological molecules. It’s particularly useful in the study of enzyme-substrate interactions , where it can help in understanding the binding affinity and kinetics of enzymatic reactions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the design of drug candidates . It’s used to develop new therapeutic agents, especially in the realm of neurodegenerative diseases , where piperazine derivatives show promise due to their neuroprotective properties .

Organic Synthesis

Organic chemists value this compound for its versatility in synthetic routes . It’s employed in the creation of complex organic molecules, serving as a key intermediate in multistep synthesis processes, particularly in the formation of heterocyclic compounds .

Analytical Chemistry

In analytical chemistry, Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride is used as a standard in chromatographic analysis. It helps in the calibration of instruments for better accuracy in the quantitative analysis of similar compounds .

Chemical Engineering

From a chemical engineering perspective, this compound’s properties are analyzed for process optimization . It’s studied for its behavior under various conditions, which is crucial for scaling up the production of pharmaceuticals where it’s used as an intermediate .

properties

IUPAC Name

methyl 3-piperazin-1-yloxolane-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.2ClH/c1-14-9(13)10(2-7-15-8-10)12-5-3-11-4-6-12;;/h11H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSBSNPPLLXBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride
Reactant of Route 2
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride
Reactant of Route 4
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride
Reactant of Route 6
Methyl 3-(piperazin-1-yl)oxolane-3-carboxylate dihydrochloride

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